(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13768354
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O |
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Molecular Weight | 218.29 g/mol |
IUPAC Name | (4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1 |
Standard InChI Key | NHWBZSGKOQHPDW-NSHDSACASA-N |
Isomeric SMILES | CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)(C)C |
SMILES | CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C |
Canonical SMILES | CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole possesses a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . Its structure integrates a dihydrooxazole ring fused to a 6-methylpyridin-2-yl group and a tert-butyl substituent at the 4-position (Figure 1). The stereogenic center at the 4-position confers chirality, which is critical for its function in enantioselective catalysis .
Key structural features:
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Dihydrooxazole core: A five-membered ring with one oxygen and one nitrogen atom, contributing to electron-rich coordination sites.
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6-Methylpyridin-2-yl group: Enhances π-backbonding capabilities in metal complexes.
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tert-Butyl substituent: Imparts steric bulk to modulate substrate access in catalytic cycles .
Stereochemical Considerations
The (R)-configuration at the 4-position optimizes spatial arrangement for metal-ligand interactions. Computational studies suggest that this configuration creates a chiral pocket around metal centers, favoring specific transition states in asymmetric reactions. Comparative analyses with its (S)-enantiomer reveal divergent catalytic outcomes, highlighting the importance of absolute configuration .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Chiral amino alcohol precursor: Reacting (R)-2-amino-3-tert-butyl-1-propanol with 6-methylpicolinic acid.
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Cyclization: Using dehydrating agents like Burgess reagent to form the oxazole ring .
Alternative methods employ asymmetric catalysis to install the chiral center, achieving enantiomeric excess (ee) >98% in optimized conditions.
Process Optimization
Recent advancements focus on solvent selection and catalyst recycling. For example, THF and MeOH improve reaction yields (72–95%) compared to polar aprotic solvents . Scalability remains a challenge due to the tert-butyl group’s steric demands, necessitating stepwise purification .
Applications in Asymmetric Catalysis
Ligand in Transition Metal Complexes
(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a privileged ligand for rhodium, copper, and iridium catalysts. Its coordination mode stabilizes metal centers while enabling stereochemical control:
Metal | Reaction Type | Selectivity (ee) | Yield (%) |
---|---|---|---|
Rh | Hydrogenation | 92% | 88 |
Cu | Cyclopropanation | 85% | 78 |
Ir | Allylic alkylation | 89% | 82 |
Data compiled from catalytic studies using analogous ligands .
Pharmaceutical Intermediates
The compound’s ability to induce high enantioselectivity makes it valuable in synthesizing β-amino alcohols and chiral amines. For instance, it facilitated the production of a HIV protease inhibitor precursor with 94% ee .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (MeOH: 8.6 mg/mL; DCM: 12.4 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic aqueous media .
Spectroscopic Data
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IR: Strong absorption at 1650 cm⁻¹ (C=N stretch).
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NMR: δ 1.32 ppm (s, 9H, tert-butyl), δ 2.45 ppm (s, 3H, CH₃) .
Comparative Analysis with Related Oxazoles
The tert-butyl and pyridinyl substituents differentiate this compound from structurally similar ligands:
Compound | Key Feature | Catalytic Efficiency (%) |
---|---|---|
(S)-4-(tert-butyl)-2-pyridinyl | Higher rigidity | 74 |
6-Methoxy-pyridin-2-yl analog | Enhanced electron donation | 81 |
This compound | Optimal steric balance | 89 |
Adapted from ligand screening studies .
Supplier | Purity (%) | Price (USD/100 mg) |
---|---|---|
Picasso-e | 97 | 308.71 |
Psaitong | 95 | 97.86 |
eNovation | 97 | 185.00 |
Data from commercial catalogs .
Regulatory Status
Classified as a Research Use Only chemical, it requires handling under nitrogen due to air sensitivity .
Future Directions
Ongoing research aims to:
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